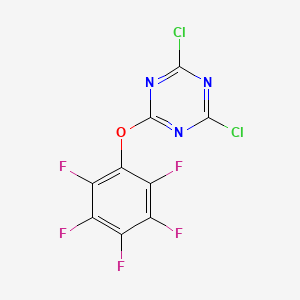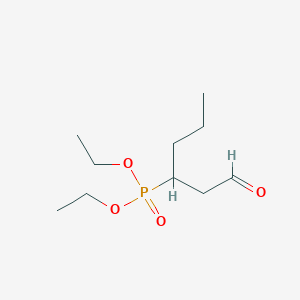
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections. Its unique structure, characterized by the presence of fluorine atoms and a hydroxyethylamino group, contributes to its potent antibacterial properties.
Preparation Methods
The synthesis of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps:
Starting Material: The synthesis begins with the preparation of the quinoline core structure.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the quinoline ring.
Amino Group Introduction: The hydroxyethylamino group is introduced at the 7 position through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced at the 3 position through a carboxylation reaction.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group at the 4 position, converting it to a hydroxyl group.
Substitution: The fluorine atoms at the 6 and 8 positions can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of quinolone synthesis and reactivity.
Biology: The compound’s antibacterial properties make it a valuable tool in microbiological research, particularly in studying bacterial resistance mechanisms.
Medicine: It is investigated for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains.
Mechanism of Action
The antibacterial activity of 1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
1-Ethyl-6,8-difluoro-7-((2-hydroxyethyl)amino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as ciprofloxacin and levofloxacin:
Ciprofloxacin: Similar to this compound, ciprofloxacin also inhibits DNA gyrase and topoisomerase IV. ciprofloxacin has a different substitution pattern on the quinoline ring, which affects its spectrum of activity and pharmacokinetic properties.
Levofloxacin: Levofloxacin is another quinolone antibiotic with a similar mechanism of action. It differs in its stereochemistry and specific substituents on the quinoline ring, which influence its antibacterial potency and spectrum of activity.
The unique combination of fluorine atoms and the hydroxyethylamino group in this compound contributes to its distinct antibacterial properties and makes it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
119052-76-5 |
|---|---|
Molecular Formula |
C14H14F2N2O4 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
1-ethyl-6,8-difluoro-7-(2-hydroxyethylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H14F2N2O4/c1-2-18-6-8(14(21)22)13(20)7-5-9(15)11(17-3-4-19)10(16)12(7)18/h5-6,17,19H,2-4H2,1H3,(H,21,22) |
InChI Key |
RAPDCZVBBYISGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)NCCO)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


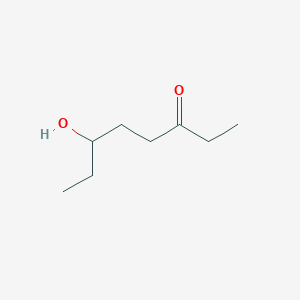
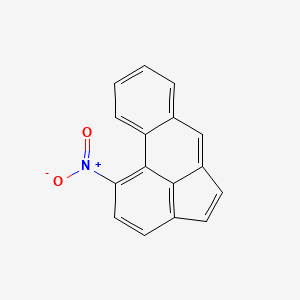
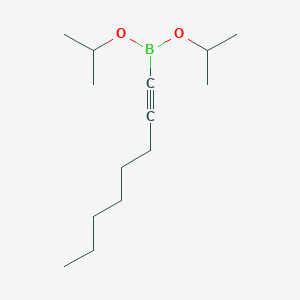
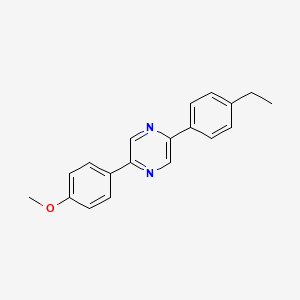
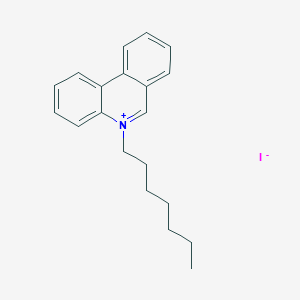
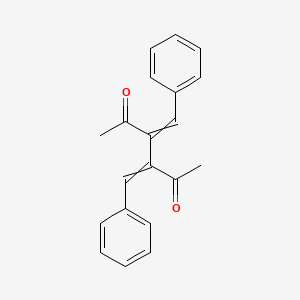
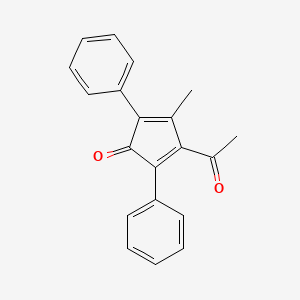

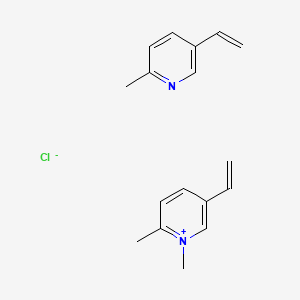
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)


